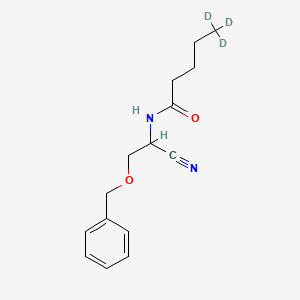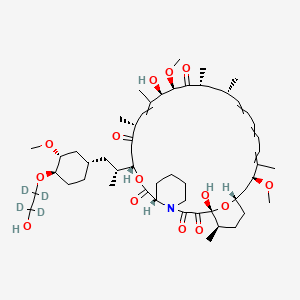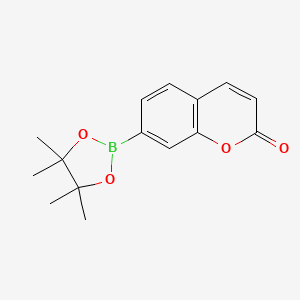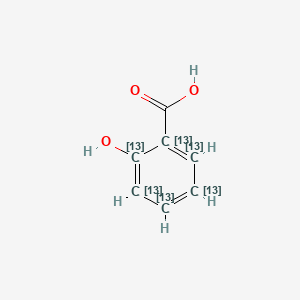
1-(1-Naphthyl)ethylamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthyl)ethylamine-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties. The molecular formula of this compound is C12H10D3N, and it has a molecular weight of 174.26 .
Preparation Methods
The synthesis of 1-(1-Naphthyl)ethylamine-d3 can be achieved through several methods:
Asymmetric Catalytic Reduction: One method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst.
Chemical and Enzymatic Resolution: Another approach includes the chemical and enzymatic resolution of racemic mixtures to obtain the desired enantiomer.
Chemical Reactions Analysis
1-(1-Naphthyl)ethylamine-d3 undergoes various chemical reactions, including:
Hydrogen-Deuterium Exchange: This compound can undergo hydrogen-deuterium exchange when exposed to deuterium gas in the presence of a platinum catalyst.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, often involving common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
1-(1-Naphthyl)ethylamine-d3 has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein structures and functions.
Chiral Catalysis: The compound is employed in the synthesis of chiral catalysts, which are crucial in asymmetric synthesis reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including chiral drugs.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)ethylamine-d3 involves its interaction with molecular targets through adsorption and protonation. For instance, when used as a chiral modifier in catalytic hydrogenation reactions, it adsorbs onto the platinum surface and undergoes protonation, which enhances the enantioselectivity of the catalyst . The compound’s unique structure allows it to form stable interactions with the catalyst surface, thereby influencing the reaction pathway.
Comparison with Similar Compounds
1-(1-Naphthyl)ethylamine-d3 can be compared with other similar compounds such as:
1-(1-Naphthyl)ethylamine: The non-deuterated version of the compound, which lacks the deuterium atoms but shares similar chemical properties.
1-(2-Naphthyl)ethylamine: A structural isomer with the naphthyl group attached at a different position, leading to variations in reactivity and applications.
α-Methylbenzylamine: Another chiral amine used in asymmetric synthesis, but with a different aromatic group, resulting in distinct chemical behavior.
These comparisons highlight the uniqueness of this compound, particularly its use in deuterium labeling and its specific interactions in catalytic processes.
Properties
IUPAC Name |
2,2,2-trideuterio-1-naphthalen-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676059 |
Source


|
| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091627-43-8 |
Source


|
| Record name | 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)



![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)




